1-(3,4-dimethylphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
4-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Preparation Methods
The synthesis of 4-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE involves multiple steps. One common method starts with the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with 4-chloropyridine under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Scientific Research Applications
4-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE has several scientific research applications:
Medicinal Chemistry: It is studied as a TRK inhibitor, which is crucial for cancer treatment.
Biological Research: It is used to study cell proliferation and differentiation pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The compound exerts its effects by inhibiting TRKs, which are part of the receptor tyrosine kinase family. TRKs are involved in the activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . By inhibiting these kinases, the compound can potentially halt the progression of cancers driven by TRK overexpression .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as:
5-amino-1H-pyrazolo[4,3-b]pyridine: Known for its antiviral and antiproliferative activities.
Pyrazolo[3,4-d]pyrimidine: Studied as a CDK2 inhibitor for cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another CDK2 inhibitor with potential therapeutic applications.
These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of 4-[1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]PYRIDINE in targeting TRKs .
Properties
Molecular Formula |
C21H17F3N4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-methyl-6-pyridin-4-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H17F3N4/c1-12-4-5-16(10-13(12)2)28-20-19(14(3)27-28)17(21(22,23)24)11-18(26-20)15-6-8-25-9-7-15/h4-11H,1-3H3 |
InChI Key |
MZWSSJCQLDMNSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=NC=C4)C(F)(F)F)C |
Origin of Product |
United States |
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